N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-3-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-3-(methylthio)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanesulfonamide: This compound has a trifluoromethyl group instead of a methylthio group, which may result in different chemical and biological properties.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: This compound contains a carbamate group instead of a methanesulfonamide group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C11H15NO3S2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S2/c1-16-11-7-8(12-17(2,13)14)3-6-10(11)15-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3 |
InChI Key |
WBFRRPKLLZZARW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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